molecular formula C3H4BO4 B14194636 (4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl CAS No. 875885-82-8

(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl

Cat. No.: B14194636
CAS No.: 875885-82-8
M. Wt: 114.87 g/mol
InChI Key: BIZUSXUKDDAFJX-UWTATZPHSA-N
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Description

(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a cyclic ester, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl typically involves the reaction of boronic acids with diols under acidic conditions. One common method is the condensation of boronic acid with ethylene glycol, followed by oxidation to introduce the carboxyl group. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the boronate ester.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronate ester back to the corresponding boronic acid.

    Substitution: The boronate ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides or alkylating agents are employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include boronic acids, borates, and substituted boronate esters, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective intermediate in various chemical reactions. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with electron-rich species.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in its ability to form reversible covalent bonds with diols but lacks the cyclic ester structure.

    Methylboronic Acid: Another boronic acid derivative with similar reactivity but different steric and electronic properties.

    Vinylboronic Acid: Shares the boronic acid functionality but has a different substituent, affecting its reactivity and applications.

Uniqueness

(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl is unique due to its cyclic ester structure, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation.

Properties

CAS No.

875885-82-8

Molecular Formula

C3H4BO4

Molecular Weight

114.87 g/mol

InChI

InChI=1S/C3H4BO4/c5-3(6)2-1-7-4-8-2/h2H,1H2,(H,5,6)/t2-/m1/s1

InChI Key

BIZUSXUKDDAFJX-UWTATZPHSA-N

Isomeric SMILES

[B]1OC[C@@H](O1)C(=O)O

Canonical SMILES

[B]1OCC(O1)C(=O)O

Origin of Product

United States

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